molecular formula C11H14FNO4 B14129112 2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate CAS No. 89078-30-8

2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate

Cat. No.: B14129112
CAS No.: 89078-30-8
M. Wt: 243.23 g/mol
InChI Key: AQWJPLLABSQUGS-UHFFFAOYSA-N
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Description

2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C11H14FNO4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a fluoroethyl group and a dimethoxyphenyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate typically involves the reaction of 3,5-dimethoxyaniline with 2-fluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate involves its interaction with biological molecules. The fluoroethyl group can undergo metabolic activation to form reactive intermediates that can covalently modify proteins or nucleic acids. This modification can lead to the inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate
  • 2-Fluoroethyl (4-methoxyphenyl)carbamate
  • 2-Fluoroethyl (3,4-dimethoxyphenyl)carbamate

Uniqueness

2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the fluoroethyl group also imparts distinct chemical properties that can be exploited in various applications.

Properties

CAS No.

89078-30-8

Molecular Formula

C11H14FNO4

Molecular Weight

243.23 g/mol

IUPAC Name

2-fluoroethyl N-(3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C11H14FNO4/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)17-4-3-12/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

AQWJPLLABSQUGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)OCCF)OC

Origin of Product

United States

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